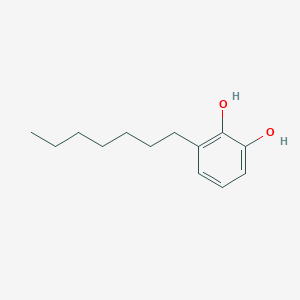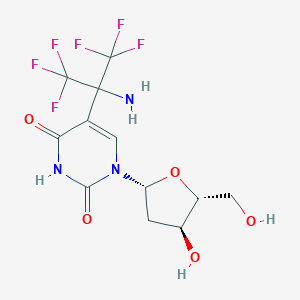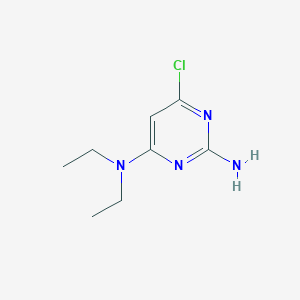![molecular formula C26H25N3O4 B039839 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 124985-63-3](/img/structure/B39839.png)
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid, commonly known as ACDC, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthenes family of dyes and is known for its bright red fluorescence. ACDC has been used in a variety of applications, including microscopy, flow cytometry, and fluorescence imaging.
Mecanismo De Acción
The mechanism of action of ACDC involves its ability to bind to cellular structures and emit bright red fluorescence upon excitation with light. This property has made it a valuable tool for studying cellular processes and interactions.
Efectos Bioquímicos Y Fisiológicos
ACDC has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that the effects of ACDC on biochemical and physiological processes have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACDC is its bright red fluorescence, which makes it easy to detect and track in cellular processes. Additionally, its low toxicity and ease of use make it a valuable tool in scientific research. However, one limitation of ACDC is its relatively low photostability, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving ACDC. One possible area of study is the development of more photostable derivatives of ACDC, which would increase its usefulness in long-term experiments. Another potential direction is the use of ACDC as a tool for studying cellular signaling pathways, as well as for monitoring changes in intracellular pH. Additionally, ACDC could be used as a probe for studying protein-protein interactions in living cells.
Métodos De Síntesis
The synthesis of ACDC involves several steps, including the condensation of 3,6-bis(dimethylamino)xanthene-9-carbaldehyde with cyclohexane-1,4-dione, followed by acetylation of the resulting compound. The final product is obtained by treating the acetylated compound with a strong acid, such as sulfuric acid.
Aplicaciones Científicas De Investigación
ACDC has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It has also been used as a probe for studying protein-protein interactions, as well as for monitoring changes in intracellular pH.
Propiedades
Número CAS |
124985-63-3 |
|---|---|
Nombre del producto |
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
Fórmula molecular |
C26H25N3O4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
Clave InChI |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
SMILES canónico |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Sinónimos |
acetamidotetramethylrhodamine ATMR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



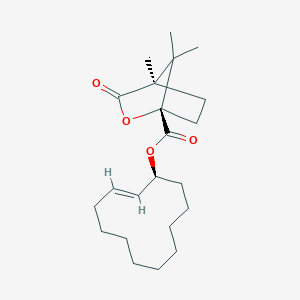
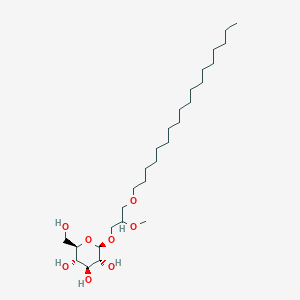

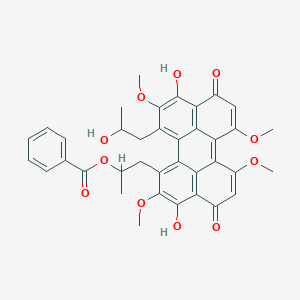

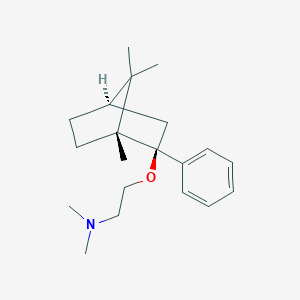


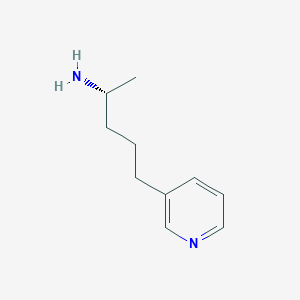
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
